molecular formula C12H15BrO B1447775 trans-2-(4-Bromo-phenyl)-cyclohexanol CAS No. 157519-00-1

trans-2-(4-Bromo-phenyl)-cyclohexanol

Cat. No.: B1447775
CAS No.: 157519-00-1
M. Wt: 255.15 g/mol
InChI Key: OTIYGHQSJSVSJP-NWDGAFQWSA-N
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Description

trans-2-(4-Bromo-phenyl)-cyclohexanol: is an organic compound that features a cyclohexanol ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Bromo-phenyl)-cyclohexanol typically involves the bromination of phenylcyclohexanol. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-Bromo-phenyl)-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of 4-bromo-cyclohexanone or 4-bromo-benzaldehyde.

    Reduction: Formation of 4-bromo-cyclohexane.

    Substitution: Formation of 4-substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(4-Bromo-phenyl)-cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated phenyl compounds on biological systems. It serves as a model compound for understanding the interactions of brominated aromatics with biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its brominated phenyl group can be modified to create derivatives with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.

Comparison with Similar Compounds

    trans-2-(4-Chloro-phenyl)-cyclohexanol: Similar structure but with a chlorine atom instead of bromine.

    trans-2-(4-Fluoro-phenyl)-cyclohexanol: Contains a fluorine atom in place of bromine.

    trans-2-(4-Iodo-phenyl)-cyclohexanol: Features an iodine atom instead of bromine.

Uniqueness: trans-2-(4-Bromo-phenyl)-cyclohexanol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Bromine’s larger atomic size and higher reactivity compared to chlorine, fluorine, and iodine make this compound particularly interesting for various applications.

Properties

IUPAC Name

(1R,2S)-2-(4-bromophenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIYGHQSJSVSJP-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-(4-Bromo-phenyl)-cyclohexanol
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trans-2-(4-Bromo-phenyl)-cyclohexanol
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trans-2-(4-Bromo-phenyl)-cyclohexanol
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trans-2-(4-Bromo-phenyl)-cyclohexanol
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trans-2-(4-Bromo-phenyl)-cyclohexanol
Reactant of Route 6
trans-2-(4-Bromo-phenyl)-cyclohexanol

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